molecular formula C22H16ClN3O3 B3036279 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide CAS No. 339098-47-4

5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide

Cat. No.: B3036279
CAS No.: 339098-47-4
M. Wt: 405.8 g/mol
InChI Key: ZUVQMPMKZURSLZ-UHFFFAOYSA-N
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Description

5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro group at the 5-position, a nitrobenzyl group at the 1-position, and a phenyl group at the 3-position of the indole ring, with a carboxamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride. The nitrobenzyl group can be attached through a nucleophilic substitution reaction.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution Reagents: Amines, thiols, under basic or acidic conditions.

Major Products:

    Reduction of Nitro Group: Formation of 5-chloro-1-(4-aminobenzyl)-3-phenyl-1H-indole-2-carboxamide.

    Substitution of Chloro Group: Formation of derivatives with various substituents at the 5-position.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Studied for its potential use in catalytic reactions due to its unique structure.

Biology:

    Antimicrobial Activity: Investigated for its potential antimicrobial properties.

    Enzyme Inhibition: Studied as a potential inhibitor of specific enzymes involved in disease pathways.

Medicine:

    Drug Development: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole core can interact with various enzymes, potentially inhibiting their activity and affecting cellular pathways.

Comparison with Similar Compounds

    5-chloro-1-(4-aminobenzyl)-3-phenyl-1H-indole-2-carboxamide: Similar structure but with an amine group instead of a nitro group.

    5-bromo-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness:

    Chloro Group: The presence of the chloro group at the 5-position can influence the compound’s reactivity and biological activity.

    Nitrobenzyl Group: The nitrobenzyl group can undergo specific chemical transformations, making the compound versatile for various applications.

Properties

IUPAC Name

5-chloro-1-[(4-nitrophenyl)methyl]-3-phenylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-16-8-11-19-18(12-16)20(15-4-2-1-3-5-15)21(22(24)27)25(19)13-14-6-9-17(10-7-14)26(28)29/h1-12H,13H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVQMPMKZURSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163366
Record name 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339098-47-4
Record name 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339098-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[(4-nitrophenyl)methyl]-3-phenyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide
Reactant of Route 2
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide
Reactant of Route 3
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide
Reactant of Route 4
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide
Reactant of Route 6
5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carboxamide

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